molecular formula C20H19N3O4S3 B12026324 N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12026324
M. Wt: 461.6 g/mol
InChI Key: NVOIGOXSNUWFJL-GHRIWEEISA-N
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Description

N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a thiazolidinone ring, and a thienylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-nitroaniline with a suitable thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the thiazolidinone ring.

Scientific Research Applications

N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O4S3

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-nitrophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H19N3O4S3/c24-18(21-14-7-9-15(10-8-14)23(26)27)6-2-1-3-11-22-19(25)17(30-20(22)28)13-16-5-4-12-29-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,21,24)/b17-13+

InChI Key

NVOIGOXSNUWFJL-GHRIWEEISA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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